4-ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide
Description
4-Ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural motifs:
- Pyrazole Core: The 1H-pyrazole ring serves as the central scaffold, with substitutions at positions 1, 3, and 3.
- Aromatic Substituents: A 4-fluorophenyl group at position 1 and an ethoxy group at position 4.
- N-Substituent: A branched 3-methylbutyl chain attached to the carboxamide group at position 3.
This compound shares structural similarities with kinase inhibitors (e.g., BMS-777607 in ) and anti-inflammatory agents (e.g., thiadiazole-pyrazole hybrids in ). Its ethoxy and fluorophenyl groups are hypothesized to enhance target binding and metabolic stability, while the 3-methylbutyl chain may influence lipophilicity .
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-4-23-15-11-21(14-7-5-13(18)6-8-14)20-16(15)17(22)19-10-9-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLCWVNOZHTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCC(C)C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the pyrazole intermediate with an appropriate amine, such as 3-methylbutylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Research indicates that the compound exhibits significant biological activity, particularly as an anti-cancer agent. The following sections detail its applications in various therapeutic areas.
Oncology Applications
The compound has been investigated for its potential in cancer treatment. Studies have shown that it can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from similar pyrazole structures have demonstrated efficacy against various cancers, including breast, prostate, and colon cancers .
Case Study: Kinase Inhibition
A study highlighted the use of substituted pyrazole compounds as kinase modulators for cancer treatment. The findings suggest that 4-ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide could be effective in inhibiting cancer cell growth through targeted kinase inhibition .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Inhibition of HER2/neu pathways | |
| Prostate Cancer | Modulation of androgen receptor signaling | |
| Colon Cancer | Targeting PI3K/Akt pathways |
Anti-inflammatory Applications
The compound also shows promise as an anti-inflammatory agent. It has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Case Study: Anti-inflammatory Effects
In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Substituents on the Pyrazole Core
Key Findings :
- The 4-ethoxy group is conserved in kinase-targeting compounds (e.g., BMS-777607), suggesting its role in hydrophobic interactions with enzyme active sites .
- Substitution at position 1 with 4-fluorophenyl is common in anti-inflammatory agents () and kinase inhibitors, where fluorine enhances aromatic ring stability and binding affinity .
Fluorophenyl vs. Other Aryl Groups
- 4-Fluorophenyl (Target Compound, BMS-777607): Demonstrates improved metabolic stability and target affinity compared to non-halogenated phenyl groups. Fluorine’s electronegativity may polarize the aromatic ring, enhancing interactions with charged residues .
- 3-Fluorophenyl (): Shown in chromen-2-yl derivatives to alter binding orientation in kinase inhibitors, highlighting positional sensitivity of fluorine .
- Non-Halogenated Phenyl (): (E)-N-(3-methylbutyl)-1-phenylmethanimine lacks biological activity data but is structurally simpler, emphasizing fluorine’s role in optimizing activity .
Contradiction Note: indicates halogen size (F vs. This suggests that fluorine’s benefits in the target compound may stem from its electronic effects rather than steric contributions .
N-Substituent Variations
Key Findings :
- Morpholinosulfonyl groups (e.g., DY268) improve aqueous solubility but may reduce blood-brain barrier penetration .
Biological Activity
4-Ethoxy-1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H24F N3O2. The compound features a pyrazole ring, an ethoxy group, and a fluorophenyl moiety, which are critical for its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 321.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not specified |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including compounds structurally similar to this compound. For instance, certain pyrazole derivatives have demonstrated significant antibacterial and antifungal activities against various strains. In particular, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.12 to 0.98 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds exhibiting similar structures have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting that this compound may possess similar anti-inflammatory properties .
The mechanism through which pyrazole derivatives exert their biological effects often involves interaction with specific receptors or enzymes. For instance, some studies suggest that these compounds may act as selective inhibitors of certain enzymes involved in inflammatory pathways or as modulators of neurotransmitter receptors .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives in a zebrafish embryo model for their toxicity and growth inhibition effects. The results indicated that while some compounds were more toxic than others, the structure-activity relationship highlighted the importance of specific substituents on the pyrazole ring for enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
